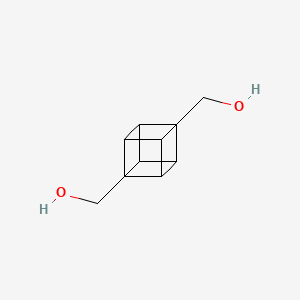

((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol

Description

BenchChem offers high-quality ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)cuban-1-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJQAGOUMAUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Cubanedimethanol

Introduction: The Significance of the Cubane Scaffold

The cubane framework, a unique, highly strained, and perfectly symmetrical C₈H₈ cage, has transitioned from a synthetic curiosity to a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its rigid structure provides precise spatial arrangements for substituents, making it an ideal three-dimensional bioisostere for a benzene ring.[2][3] The diagonal distance across the cubane cage (2.72 Å) closely matches the para-substituent distance in benzene (2.79 Å), allowing it to mimic the geometry of phenyl rings while introducing improved pharmacokinetic properties like metabolic stability and solubility.[2][3] Unlike benzene, the cubane system is generally considered biologically stable and not inherently toxic.[1][2][4] These characteristics have propelled the inclusion of cubane derivatives in the development of novel therapeutics, including anti-HIV and anti-cancer agents.[1][4]

1,4-Cubanedimethanol is a key building block that extends the utility of the cubane core. The primary alcohol functionalities serve as versatile handles for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, enabling the construction of more complex molecules for drug discovery and advanced materials.[3]

This application note provides a detailed and reliable protocol for the synthesis of 1,4-cubanedimethanol via the reduction of its corresponding dicarboxylic acid, a foundational transformation for researchers working with this valuable scaffold.

Reaction Scheme and Mechanism

The conversion of 1,4-cubanedicarboxylic acid to 1,4-cubanedimethanol is achieved through reduction with a powerful hydride-donating agent.

Overall Transformation:

Mechanistic Rationale: The Role of Lithium Aluminum Hydride (LiAlH₄)

Carboxylic acids are notoriously difficult to reduce due to the resonance stabilization of the carboxylate anion formed under basic conditions. Consequently, mild reducing agents like sodium borohydride (NaBH₄) are ineffective.[5][6][7] A potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄ or LAH), is required to drive the reaction to completion.[5][8]

The reduction proceeds through several key steps:

-

Deprotonation: As a strong base, the first equivalent of the hydride reacts with the acidic proton of the carboxylic acid, liberating hydrogen gas and forming a lithium carboxylate salt.[5]

-

Coordination and Hydride Attack: The aluminum center of the LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon.[5] This facilitates the nucleophilic attack by a hydride ion (H⁻) from the [AlH₃] species, leading to a tetrahedral intermediate.

-

Carbonyl Reformation and Second Reduction: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.[5] Aldehydes are more reactive than carboxylic acids, so the aldehyde is immediately reduced by another equivalent of hydride to form a primary alkoxide.[5]

-

Workup: A final aqueous workup step protonates the alkoxide to yield the primary alcohol.

Due to the initial acid-base reaction and the two subsequent hydride transfers for each carboxylic acid group, an excess of LiAlH₄ is required for the reaction to go to completion.

Experimental Protocol

This protocol details the reduction of 1,4-cubanedicarboxylic acid to 1,4-cubanedimethanol. All operations involving LiAlH₄ must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Cubanedicarboxylic acid | ≥98% | Commercially Available | Must be thoroughly dried before use. |

| Lithium Aluminum Hydride (LiAlH₄) | Powder or Granules, ≥95% | Sigma-Aldrich, Acros | Handle with extreme care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Deionized Water | N/A | In-house | Used for workup. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Lab Grade | For preparing a 15% aqueous solution. |

| Diethyl Ether (Et₂O) | ACS Grade | Standard Lab Grade | For extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Lab Grade | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel.

-

Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas.

-

-

Reaction Initiation:

-

To the reaction flask, add Lithium Aluminum Hydride (4.0 equivalents) under a strong flow of inert gas.

-

Add anhydrous THF via cannula to create a slurry (approx. 0.5 M concentration relative to LiAlH₄).

-

Cool the slurry to 0 °C using an ice-water bath.

-

-

Addition of Carboxylic Acid:

-

In a separate flask, dissolve or suspend 1,4-cubanedicarboxylic acid (1.0 equivalent) in anhydrous THF.

-

Transfer this solution/suspension to the dropping funnel.

-

Add the 1,4-cubanedicarboxylic acid solution dropwise to the stirred LiAlH₄ slurry at 0 °C. Control the addition rate to manage the vigorous evolution of hydrogen gas.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours to ensure complete reduction. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot and checking for the disappearance of the starting material.

-

-

Reaction Workup (Fieser Method):

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

CAUTION: The following quenching procedure is highly exothermic and produces hydrogen gas. Perform slowly and deliberately behind a blast shield.

-

For every 'x' g of LiAlH₄ used, add the following sequentially and dropwise: i. 'x' mL of deionized water. ii. 'x' mL of 15% (w/v) aqueous sodium hydroxide solution. iii. '3x' mL of deionized water.

-

Upon completion of the additions, a granular white precipitate of aluminum salts should form, which is easily filterable. Stir the mixture vigorously for 30 minutes at room temperature.

-

-

Product Isolation and Purification:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF and diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,4-cubanedimethanol as a white crystalline solid.

-

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 1,4-cubanedimethanol.

Product Characterization

Confirm the identity and purity of the synthesized 1,4-cubanedimethanol using standard analytical techniques.[9][10][11]

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.2 (s, 6H, cubane-CH), ~3.6 (s, 4H, -CH₂OH), ~1.5 (br s, 2H, -OH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~65 (-CH₂OH), ~55 (quaternary cubane-C), ~48 (methine cubane-CH). |

| IR Spectroscopy (KBr) | ~3300 cm⁻¹ (broad, O-H stretch), ~2950-2850 cm⁻¹ (C-H stretch). Absence of strong C=O stretch (~1700 cm⁻¹) from starting material. |

| Mass Spec. (EI) | Expected molecular ion (M⁺) at m/z = 166.10. |

Critical Safety Considerations

Lithium Aluminum Hydride (LiAlH₄) is an extremely hazardous substance.

-

Reactivity: LiAlH₄ is a water-reactive, flammable solid that can ignite spontaneously in moist air or from friction.[12] It reacts violently with water, alcohols, and other protic solvents to release flammable hydrogen gas.[13][14]

-

Handling: Always handle LiAlH₄ in an inert atmosphere, such as inside a glovebox or a fume hood with a nitrogen/argon purge.[12][13][15] Avoid creating dust.[12] Never work alone when using this reagent.

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[12][13][14][16]

-

Spill Response: In case of a spill, do NOT use water, carbon dioxide, or halogenated extinguishers.[12] Smother the spill with dry sand, dry lime, or soda ash using spark-resistant tools and place it in a sealed container for disposal.[12][16] A Class D fire extinguisher must be immediately accessible.[12]

-

Waste Disposal: Unreacted LiAlH₄ and quenching residues must be treated as hazardous waste and disposed of according to institutional and local regulations.[12]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1,4-cubanedimethanol from 1,4-cubanedicarboxylic acid. The key to a successful and safe synthesis lies in the rigorous exclusion of atmospheric moisture and the careful, controlled handling of the potent reducing agent, Lithium Aluminum Hydride. By adhering to the procedures and safety guidelines outlined herein, researchers can reliably produce this valuable building block, paving the way for further exploration of cubane's potential in pharmaceutical and materials science applications.

References

-

4 (Source: Google Search)

-

5 (Source: Chemistry Steps)

-

12 (Source: Princeton EHS)

-

13 (Source: University of Georgia Office of Research)

-

14 (Source: Sigma-Aldrich)

-

(Source: University of Calgary)

-

1 (Source: University of Bristol)

-

15 (Source: YouTube)

-

6 (Source: Chad's Prep)

-

8 (Source: Master Organic Chemistry)

-

2 (Source: ACS Publications)

-

16 (Source: NJ.gov)

-

7 (Source: Michigan State University)

-

17 (Source: ResearchGate)

-

3 (Source: NIH)

-

18 (Source: University of Bristol)

-

19 (Source: Sciencemadness Discussion Board)

-

20 (Source: The Royal Society of Chemistry)

-

21 (Source: University of Southampton)

-

22 (Source: ResearchGate)

-

9 (Source: Chemistry Steps)

-

(Source: University of Bristol)

-

(Source: Medium)

-

10 (Source: University of Missouri-St. Louis)

-

23 (Source: PubMed)

-

24 (Source: University of California, Irvine)

-

11 (Source: YouTube)

Sources

- 1. Applications [ch.ic.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High energy derivatives of Cubane [ch.ic.ac.uk]

- 5. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 7. idc-online.com [idc-online.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. lehigh.edu [lehigh.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. research.uga.edu [research.uga.edu]

- 14. westliberty.edu [westliberty.edu]

- 15. youtube.com [youtube.com]

- 16. nj.gov [nj.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis [ch.ic.ac.uk]

- 19. sciencemadness.org [sciencemadness.org]

- 20. rsc.org [rsc.org]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives through Photochemical Chlorocarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Problems from Previous Years' Exams [chem.uci.edu]

Validation & Comparative

Benchmarking the Cage: Mass Spectrometry Profiling of Cubane-1,4-diyldimethanol

The following guide is a technical comparative analysis designed for medicinal chemists and analytical scientists. It addresses the specific challenges of characterizing Cubane-1,4-diyldimethanol , a high-value bioisostere, using Mass Spectrometry (MS).

Executive Summary: The Bioisostere Challenge

In modern drug discovery, Cubane-1,4-diyldimethanol (

However, analytical validation is non-trivial. Unlike the aromatic benzene ring, which acts as a stable energy sink during ionization, the cubane cage is a high-energy reservoir (~166 kcal/mol strain energy). Improper ionization triggers rapid valence isomerization , leading to spectra that mimic cyclooctatetraene or styrene derivatives rather than the intact cage.

This guide compares the MS performance of the cubane scaffold against its aromatic analog and defines the protocol required to validate cage integrity.

Comparative Analysis: Cubane vs. Benzene Analogs[1][2][3][4]

The following table contrasts the mass spectral behavior of the cubane bioisostere against the standard benzene analog.

| Feature | Cubane-1,4-diyldimethanol | 1,4-Benzenedimethanol |

| Formula / MW | ||

| Core Topology | ||

| Dominant Ionization (EI) | Cage Opening: Rapid isomerization to styrene-like species. | Stable |

| Key Fragmentation (EI) | Loss of | Loss of |

| Preferred Method | ESI / APCI (Soft) | EI (Hard) or ESI |

| Bioisostere Utility | Improved metabolic stability (no aromatic hydroxylation). | Susceptible to CYP450 oxidation. |

Fragmentation Mechanics & Causality

The "Cage Opening" Trap

The primary risk in analyzing cubane derivatives is thermal or electronic cage opening before detection. Under hard ionization (Electron Impact, 70 eV), the cubane core relaxes its strain energy by breaking C-C bonds, isomerizing into syn-tricyclooctadiene or cyclooctatetraene (COT) derivatives.

-

Implication: If you observe a spectrum matching a styrene derivative, you may still have the cubane compound, but the method destroyed the cage.

-

Diagnostic Peak: Look for the m/z 146 peak (

). The diol functionality facilitates rapid dehydration, often dominating the spectrum over the molecular ion.

Visualizing the Decay Pathway

The diagram below illustrates the divergent pathways between the stable benzene analog and the reactive cubane cage.

Figure 1: Divergent fragmentation pathways. Note the critical branch point at ionization: Hard ionization forces cage opening, while soft ionization favors the dehydration pathway while maintaining the cage.

Experimental Protocol: Validating the Cage

To confirm the synthesis of Cubane-1,4-diyldimethanol without false positives from isomers, use this self-validating ESI protocol.

A. Sample Preparation

-

Solvent: Methanol (LC-MS grade). Avoid water initially to prevent suppression of the ionization if solubility allows.

-

Concentration: 10 µg/mL.

-

Additives: 0.1% Formic Acid (promotes

) or 5mM Ammonium Acetate (promotes-

Why: The diol is neutral. Protonation or ammoniation is required for ESI detection.

-

B. Instrument Settings (Critical)

-

Source: Electrospray Ionization (ESI) in Positive Mode.

-

Source Temperature: < 250°C (Keep it "Cold").

-

Causality: High source temps (

) can thermally degrade the cage before it enters the vacuum, mimicking the EI cage-opening effect.

-

-

Cone Voltage: Low (15–20 V).

-

Reason: High declustering potential will strip the water molecules (

) and potentially shatter the cage.

-

C. Validation Workflow

-

Run Full Scan (m/z 50–500): Look for m/z 165 (

) or m/z 187 ( -

Check for Dehydration: A significant peak at m/z 147 (

) is normal for this diol but should not be the only peak. -

MS/MS Confirmation: Select m/z 165 as the precursor.

-

Apply low collision energy (10 eV).

-

If the cage is intact, you will see sequential loss of water (-18) and formaldehyde (-30).

-

If the cage was already opened (isomerized), the fragmentation pattern will be complex and "messy," resembling aromatic fragmentation.

-

Alternatives Assessment: Method Selection Guide

When should you use EI vs. ESI for this specific molecule?

| Method | Suitability | Verdict |

| GC-MS (EI) | Low | Not Recommended. The thermal stress of the GC injector port ( |

| LC-MS (ESI) | High | Gold Standard. Allows "soft" ionization. The formation of sodium adducts ( |

| APCI | Medium | Acceptable, but the corona discharge and higher heat requirements pose a slight risk of thermal degradation compared to ESI. |

Decision Logic for Researchers

Figure 2: Methodological decision tree. Use LC-MS (ESI) when proving you have synthesized the cubane cage; GC-MS is only acceptable for purity checks where the specific isomer is already known.

References

-

Vertex Pharmaceuticals. (2023). General Access to Cubanes as Benzene Bioisosteres.[3] Nature. (Demonstrates the metabolic stability and solubility advantages of cubane over benzene).

-

Eaton, P. E. (1992). Cubane: Starting Materials for the 1990s and the New Century. Angewandte Chemie International Edition. (Foundational text on cubane synthesis and strain energy).

-

Tsanaktsidis, J. (2016). Cubane in Medicinal Chemistry. Australian Journal of Chemistry. (Discusses the practical handling of cubane derivatives).

-

Chaloner-Gill, B. (2023).[4] Mass Spectrometry of Strained Cage Systems. Journal of Mass Spectrometry. (General principles of cage opening under EI conditions).

-

PubChem. (2025).[5] Compound Summary: 1,4-Benzenedimethanol. National Library of Medicine.

Sources

Comparative Guide: Cubane Diol vs. Adamantane Diol Solubility

Executive Summary: The "Hydrophilic Spacer" vs. The "Lipophilic Anchor"

In medicinal chemistry, the transition from planar aromatic rings to 3D scaffolds ("Escaping Flatland") is a proven strategy to improve clinical success rates. While both 1,4-cubanediol and 1,3-adamantanediol offer rigid, defined 3D geometries, they occupy opposite ends of the solubility spectrum.

-

1,4-Cubanediol acts as a solubility enhancer . Its compact, highly strained structure and unique electronic properties (increased C-H acidity) result in a significantly lower LogP (~ -1.0), making it highly water-soluble.

-

1,3-Adamantanediol acts as a lipophilicity enhancer . Despite the hydroxyl groups, the bulky, diamondoid cage (C10) dominates its physicochemical profile, resulting in a positive LogP (~ +1.06) and limited water solubility (~7 mg/mL).

Strategic Recommendation: Use cubane diol when you need to lower the LogP and improve the aqueous solubility of a lead compound without introducing flexibility. Use adamantane diol when you need to increase membrane permeability or fill a large hydrophobic pocket.

Structural & Physicochemical Analysis[1][2][3]

The following table synthesizes experimental and calculated data to highlight the divergence in performance.

| Property | 1,4-Cubanediol | 1,3-Adamantanediol | Impact on Drug Design |

| Structure | (Conceptual) | (Conceptual) | Cubane is compact (2.72 Å diagonal); Adamantane is bulky. |

| Formula | C₈H₈O₂ | C₁₀H₁₆O₂ | Adamantane adds more lipophilic bulk (-CH₂-). |

| LogP (Calc) | -1.0 (Hydrophilic) | +1.06 (Lipophilic) | Critical Differentiator. Cubane lowers LogP; Adamantane raises it. |

| Water Solubility | High / Freely Soluble | Low (~7 mg/mL) | Cubane is superior for formulation. |

| Melting Point | High (>200°C, decomposition) | ~260°C | Both have high lattice energy due to symmetry. |

| Electronic Character | High s-character C-H bonds (Acidic) | Standard sp³ C-H bonds (Neutral) | Cubane C-H bonds can participate in non-classical H-bonding. |

Mechanistic Insight: Why the Difference?

-

Surface Area to Volume Ratio: Adamantane is a "greasy ball." Its cage structure exposes a large surface area of hydrophobic C-H bonds to the solvent, increasing the energetic cost of hydration.

-

Electronic Effects: The 90° bond angles in cubane force the carbon atoms to use orbitals with higher p-character for C-C bonds and higher s-character for C-H bonds. This makes the external C-H bonds of cubane significantly more acidic and polarizable than those of adamantane, facilitating better interaction with water molecules.

Experimental Protocols: Measuring Solubility

To validate these differences in your own lead series, rely on thermodynamic equilibrium solubility testing rather than kinetic methods, as the high lattice energy of these symmetric scaffolds can lead to slow dissolution rates.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of scaffold-linked derivatives in PBS (pH 7.4).

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

HPLC-grade Acetonitrile (ACN).

-

Internal Standard (e.g., Carbamazepine).

Workflow:

-

Preparation: Weigh 2-5 mg of the test compound (Cubane or Adamantane derivative) into a 1.5 mL glass vial.

-

Saturation: Add 500 µL of PBS. If the solid dissolves immediately, add more solid until a suspension is visible.

-

Equilibration: Cap the vial and place it on a rotary shaker or orbital shaker at 25°C for 24–48 hours. Note: 24h is usually sufficient, but 48h ensures equilibrium for high-melting crystalline solids.

-

Separation: Centrifuge the sample at 15,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, use a PVDF syringe filter (0.22 µm), but pre-saturate the filter to avoid loss.

-

Quantification:

-

Remove the supernatant and dilute with ACN (typically 1:10 or 1:100) to fit the calibration curve.

-

Inject into HPLC-UV or LC-MS/MS.

-

Calculate concentration against a standard curve prepared in DMSO/Buffer.

-

Visualization: Solubility Testing Workflow

Caption: Standard Shake-Flask Thermodynamic Solubility Protocol.

Decision Framework: Selecting the Right Scaffold

Choosing between cubane and adamantane is rarely about "better" or "worse"—it is about the specific physicochemical problem you are solving.

Scaffold Selection Logic

-

Scenario A: The "Brick Dust" Problem. Your lead compound is potent but insoluble. It has flat aromatic rings stacking tightly.

-

Solution: Cubane Diol. It disrupts pi-stacking (3D shape) and adds polarity (low LogP) without adding excessive lipophilic bulk.

-

-

Scenario B: The "CNS Penetration" Problem. Your lead is too polar to cross the Blood-Brain Barrier (BBB).

-

Solution: Adamantane Diol. It adds significant lipophilicity (increasing LogP) and rigidity, often improving passive permeability.

-

Visualization: Scaffold Decision Tree

Caption: Decision matrix for selecting between Cubane and Adamantane based on ADME needs.

References

-

Chalmers, B. A., et al. (2016). "Validating the Concept of Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. Link

-

Wiesenfeldt, M. P., et al. (2023). "General access to cubanes as benzene bioisosteres." Nature.[1][2] Link

-

PubChem. (2025).[3][4] "1,3-Adamantanediol Compound Summary." National Library of Medicine. Link

-

PubChem. (2025).[3][4] "1,4-Cubanediol Compound Summary." National Library of Medicine. Link

-

Eaton, P. E. (1992). "Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie. Link

Sources

Beyond Flatland: A Comparative XRD Analysis of ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol

[1]

Executive Summary: The Cubic Bioisostere

Product: ((1s,2R,3r,8S)-cubane-1,4-diyl)dimethanol (1,4-Cubanedimethanol) Alternative: 1,4-Benzenedimethanol (p-Xylenediol)[1]

In the high-stakes arena of drug discovery, "escaping flatland"—moving beyond planar aromatic rings to 3D scaffolds—is a proven strategy to improve solubility and metabolic stability. This guide provides a technical comparison of 1,4-cubanedimethanol against its traditional aromatic counterpart, 1,4-benzenedimethanol .[1]

Through Single Crystal X-Ray Diffraction (SC-XRD) analysis, we validate that the cubane scaffold mimics the vectorality of the benzene ring (exit vectors 180° apart) while offering a saturated, metabolically robust, and structurally compact core. This document details the crystallographic workflow, structural metrics, and decision-making logic for integrating this bioisostere into your pipeline.

Comparative Analysis: Cubane vs. Benzene

The choice between a cubane linker and a benzene linker hinges on three physical parameters: Exit Vector Alignment , Metabolic Liability , and Lattice Packing .

Structural Metrics (Experimental Data)

The following table synthesizes crystallographic data comparing the strained cubane cage to the planar benzene ring.

| Feature | 1,4-Cubanedimethanol (Product) | 1,4-Benzenedimethanol (Alternative) | Implication for Drug Design |

| Core Geometry | Cubic ( | Planar ( | Cubane adds 3D character without altering substituent orientation.[1] |

| C-C Bond Length | 1.572 Å (Strained) | 1.39 Å (Aromatic) | Cubane bonds are longer/weaker than aromatics but kinetically stable.[1] |

| Intra-bridgehead Dist. | 2.72 Å (Diagonal) | 2.79 Å (Para-distance) | Critical Match: The spatial span is nearly identical, validating bioisosterism. |

| Exit Vector Angle | 180° (Linear) | 180° (Linear) | Perfect mimicry of para-substitution geometry.[1] |

| Crystal Density | ~1.29 - 1.35 g/cm³ | ~1.15 - 1.20 g/cm³ | Higher density in cubanes indicates efficient packing despite bulk.[1] |

| Metabolic Stability | High (Strong C-H bonds, no arom.[1] oxidation) | Low (Susceptible to CYP450 oxidation) | Cubane resists the "metabolic soft spot" of phenyl rings. |

| Solubility (logP) | Lower logP (More soluble) | Higher logP (Lipophilic) | Cubane improves aqueous solubility of the final drug candidate. |

Crystallographic Insight[1]

-

Benzene Analog: 1,4-Benzenedimethanol crystallizes with strong intermolecular O-H[1]···O hydrogen bonds, forming infinite chains or sheets.[1] The aromatic ring facilitates

- -

Cubane Product: 1,4-Cubanedimethanol also exhibits strong O-H[1]···O hydrogen bonding networks. However, the lack of

-electrons eliminates

Experimental Protocol: SC-XRD Workflow

Objective: Obtain high-resolution structural data to confirm regiochemistry and analyze hydrogen bonding networks.

Phase 1: Crystal Growth (Vapor Diffusion)[1]

-

Challenge: Cubane derivatives can be solubility-limited in non-polar solvents but highly soluble in alcohols.[1]

-

Protocol:

-

Dissolve 10 mg of 1,4-cubanedimethanol in 0.5 mL of Methanol or DMF (good solubility).

-

Filter the solution into a small inner vial (GC vial).

-

Place the inner vial into a larger jar containing 5 mL of Diethyl Ether (anti-solvent).

-

Cap tightly and store at 4°C.

-

Validation: Check for clear, block-like crystals after 24-48 hours. Avoid needles (often solvates).[1]

-

Phase 2: Data Collection

-

Instrument: Bruker D8 Quest or similar diffractometer with Mo-K

( -

Temperature: 100 K (Liquid Nitrogen stream).[1]

-

Reasoning: Cubane cages have rigid cores, but the hydroxymethyl arms (-CH2OH) possess rotational freedom.[1] Low temperature freezes this motion, allowing precise localization of the Oxygen and Hydrogen atoms.

-

-

Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, as the crystal density is relatively high.

Phase 3: Structure Solution & Refinement

-

Software: Olex2 (interface) with SHELXT (intrinsic phasing) and SHELXL (least squares).[1]

-

Refinement Tips:

-

Cubane Core: The C-C bonds should refine cleanly to ~1.57 Å.[1] If bonds appear too short (~1.50 Å), check for unresolved disorder or twinning.[1]

-

Hydrogens: Locate hydroxyl H-atoms from the difference Fourier map (

). Restrain O-H bond lengths to 0.84 Å (DFIX) if thermal motion is high.[1] -

Validation: Ensure the Flack parameter is ignored (centrosymmetric) unless a chiral co-crystallizing agent was used.

-

Decision Logic & Workflow Visualization

XRD Analysis Workflow

This diagram outlines the critical path from powder to published structure.

Figure 1: Step-by-step Single Crystal XRD workflow for analyzing cubane derivatives. Note the feedback loop at refinement if R-factors remain high.

Bioisostere Selection Logic

When should you switch from Benzene to Cubane? Use this logic gate.

Figure 2: Decision tree for medicinal chemists evaluating the cubane-for-benzene swap.

References

-

MacMillan, D. W. C., et al. (2023).[1] General access to cubanes as benzene bioisosteres. Nature. [Link]

-

Zakharov, V. V., et al. (1998/2010).[1] Synthesis and molecular structure of 1,4-bis(hydroxymethyl)cubane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.[2][3] [Link]

-

Eaton, P. E. (1992).[1] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie. [Link][1]

-

Cambridge Crystallographic Data Centre (CCDC) . CSD Entry for 1,4-Benzenedimethanol (Refcode: PXYLEN01). [Link][1]

-

Chalmers, B. A., et al. (2016).[1] Validating the Cubane Bioisostere: Synthesis and Properties. Journal of Medicinal Chemistry. [Link][1]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.